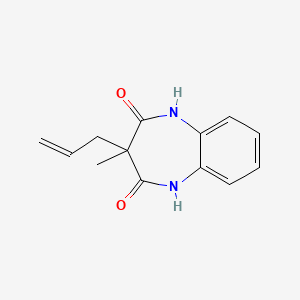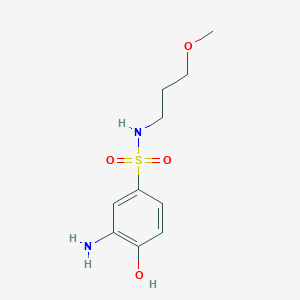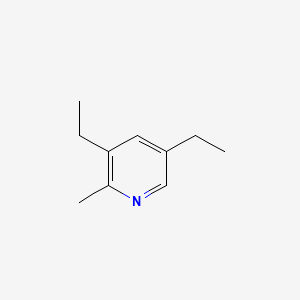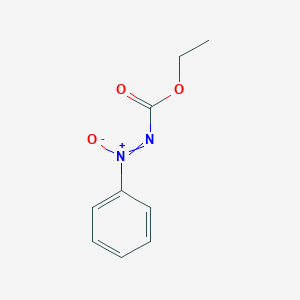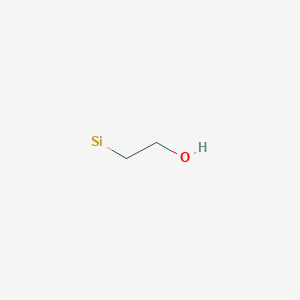
2-Silylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Silylethan-1-ol is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a hydroxyl group. This compound is part of the broader class of silyl ethers, which are widely used in organic synthesis due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Silylethan-1-ol can be synthesized through various methods, including the silylation of ethanol. One common method involves the reaction of ethanol with a silyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired silyl ether .
Industrial Production Methods
In industrial settings, the production of 2-Silylethan-1-ol often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize byproducts. For example, the use of iodine as a catalyst can enhance the trimethylsilylation of ethanol, resulting in higher yields .
化学反応の分析
Types of Reactions
2-Silylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form silylethyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a variety of alkyl or halide derivatives .
科学的研究の応用
2-Silylethan-1-ol has numerous applications in scientific research, including:
作用機序
The mechanism by which 2-Silylethan-1-ol exerts its effects involves the formation of stable silyl ethers. The silicon atom in the compound can form strong bonds with oxygen, providing stability to the molecule. This stability allows for selective reactions and protection of functional groups during synthesis .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethanol: Similar in structure but with three methyl groups attached to the silicon atom.
Triethylsilyl ethanol: Contains three ethyl groups attached to the silicon atom.
Tert-butyldimethylsilyl ethanol: Features a tert-butyl group and two methyl groups attached to the silicon atom .
Uniqueness
2-Silylethan-1-ol is unique due to its specific combination of an ethyl group and a hydroxyl group bonded to silicon. This structure provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .
特性
分子式 |
C2H5OSi |
|---|---|
分子量 |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c3-1-2-4/h3H,1-2H2 |
InChIキー |
KSPBTPRNKBQXAS-UHFFFAOYSA-N |
正規SMILES |
C(C[Si])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


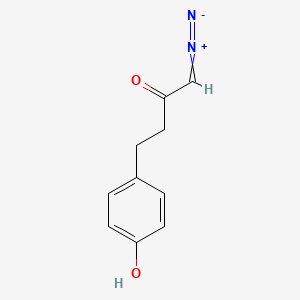
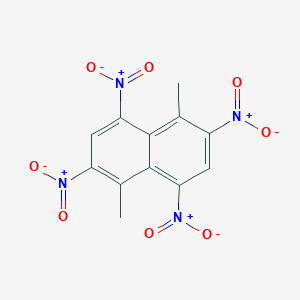
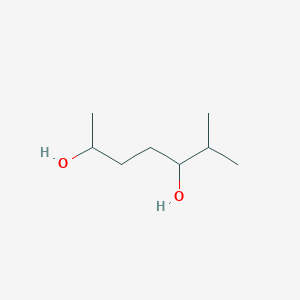
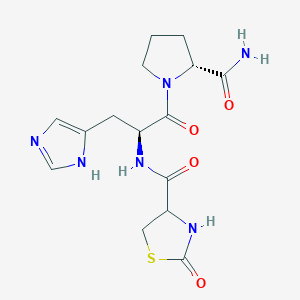
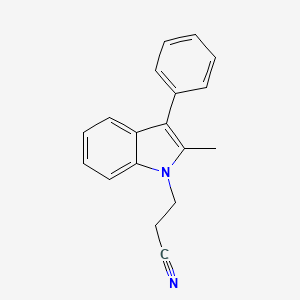
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
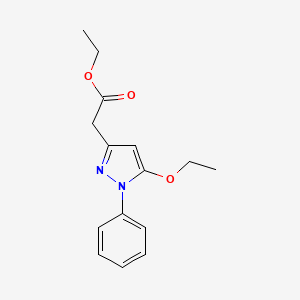
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
